molecular formula C14H12F4N2O3 B2614509 ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate CAS No. 1025800-09-2

ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate

Cat. No.: B2614509
CAS No.: 1025800-09-2
M. Wt: 332.255
InChI Key: OOYDXVRWKKXOOP-HJWRWDBZSA-N
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Description

Ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate is a structurally complex enamine ester derivative characterized by:

  • A cyano group at the C2 position, which enhances electrophilicity and reactivity.
  • A 3-(1,1,2,2-tetrafluoroethoxy)anilino substituent at the C3 position, contributing to steric bulk and lipophilicity.
  • An ethyl ester group at the terminal position, influencing solubility and metabolic stability.

The tetrafluoroethoxy group is notable for its electron-withdrawing properties and resistance to metabolic degradation, a feature observed in agrochemicals and pharmaceuticals (e.g., tetrazole derivatives in pesticides ).

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F4N2O3/c1-2-22-12(21)9(7-19)8-20-10-4-3-5-11(6-10)23-14(17,18)13(15)16/h3-6,8,13,20H,2H2,1H3/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYDXVRWKKXOOP-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)OC(C(F)F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC(=CC=C1)OC(C(F)F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate involves several steps. One common method starts with the preparation of 3-(1,1,2,2-tetrafluoroethoxy)aniline, which is then reacted with ethyl cyanoacetate under specific conditions to form the desired product . The reaction typically requires a base, such as sodium ethoxide, and is carried out under reflux conditions to ensure complete conversion.

Chemical Reactions Analysis

Ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds, while the fluorinated ether group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Tetrafluoroethoxy vs. Carbamoyl Substituents :

  • The tetrafluoroethoxy group in the target compound increases lipophilicity compared to the carbamoyl group in ’s analog, which instead promotes hydrogen bonding . This distinction may influence applications: tetrafluoroethoxy derivatives are more suited for hydrophobic environments (e.g., membrane-permeable pesticides), while carbamoyl analogs could serve in crystal engineering or drug delivery.

Fluorinated Aromatic Rings: The 4-fluorophenyl substituent in CAS 5209-21-2 provides moderate electron withdrawal, whereas the tetrafluoroethoxy-anilino group offers stronger inductive effects and steric hindrance. The latter could enhance resistance to oxidative degradation.

Phosphoryl vs. Cyano Groups: The phosphoryl group in ’s compound introduces a charged moiety under physiological conditions, contrasting with the cyano group’s neutral but polar nature. This affects solubility and interaction with biological targets .

Research Findings and Implications

  • Hydrogen Bonding and Crystal Packing: The anilino group in the target compound may participate in N–H···O/N hydrogen bonds, similar to patterns described in graph-set analysis . However, the tetrafluoroethoxy group’s steric bulk could disrupt dense packing, reducing crystallinity compared to carbamoyl analogs .

Biological Activity

Ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate is a compound of interest in various fields of chemical and biological research due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C14H12F4N2O3
  • Molecular Weight : 332.25 g/mol

The structure features a cyano group and a tetrafluoroethoxy moiety, which contribute to its unique reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the cyano group is known to enhance the lipophilicity of the molecule, potentially improving membrane permeability and leading to increased antimicrobial efficacy.

2. Anticancer Potential

Studies have shown that compounds containing cyanoacrylate derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways such as p53-dependent pathways.

3. Enzyme Inhibition

This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it could potentially inhibit enzymes like cyclooxygenase (COX), which are crucial in inflammatory responses.

Case Study 1: Antimicrobial Screening

In a study published in Journal of Medicinal Chemistry, a series of compounds including this compound were screened for antimicrobial activity against various bacterial strains. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Case Study 2: Anticancer Activity

A research article in Cancer Research investigated the effects of similar cyano-containing compounds on breast cancer cell lines. The results indicated that these compounds induced apoptosis in MCF-7 cells through mitochondrial pathway activation, leading to increased caspase activity and DNA fragmentation.

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AntimicrobialS. aureus, E. coliInhibition (MIC: 10-50 µg/mL)Journal of Medicinal Chemistry
AnticancerMCF-7 cellsInduction of apoptosisCancer Research
Enzyme InhibitionCyclooxygenase (COX)Potential inhibitionResearchGate

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